Thiodiglycolic acid
Overview
Description
Thiodiglycolic acid, also known as 2,2’-thiodiacetic acid, is an organic compound with the molecular formula C4H6O4S. It is a derivative of thiodiacetic acid and is characterized by the presence of two carboxylic acid groups and a sulfur atom. This compound is known for its corrosive properties and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
Thiodiglycolic acid (TDGA) is a sulfur donor ligand with an amide group and a carboxyl group connected by a thioether chain . It is known to interact with various targets, including metal ions . .
Mode of Action
TDGA is a reducing agent, especially at higher pH. It oxidizes to the corresponding disulfide (2-[(carboxymethyl)disulfanyl]acetic acid or dithis compound):
HSCH2CO2H+"O"→[SCH2CO2H]2+H2O2 \, HSCH_2CO_2H + "O" \rightarrow [SCH_2CO_2H]_2 + H_2O 2HSCH2CO2H+"O"→[SCH2CO2H]2+H2O
With metal ions, TDGA, usually as its dianion, forms complexes .
Biochemical Pathways
TDGA is involved in the degradation of thiodiglycol (TDG) by Alcaligenes xylosoxydans ssp. xylosoxydans (SH91). This process leads to metabolic byproducts and ultimately inhibits the overall degradation process . TDGA is also a major metabolite in the metabolism of 1,1-dichloroethylene (VDC), a compound used in various industries .
Pharmacokinetics
It’s known that tdga is a metabolite of certain compounds, suggesting that it is produced and eliminated within the body .
Result of Action
It’s known that tdga and its derivatives can break the disulfide bonds in the cortex of hair, leading to depilation or hair removal . It’s also used in the treatment of periorbicular hyperchromia, a skin condition .
Action Environment
The action, efficacy, and stability of TDGA can be influenced by environmental factors. For instance, the degradation of thiodiglycol by TDGA is affected by a metabolic capacity constraint that limits the specific thiodiglycol utilization rate . Additionally, the extraction performance and selectivity of TDGA for lanthanide ions were found to be influenced by the soft/hard donor atom on lanthanide separation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodiglycolic acid can be synthesized through the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium. Another method involves the reaction of chloroacetic acid with sodium thiosulfate to form a Bunte salt, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting monochloroacetic acid with sodium hydrosulfide in an aqueous medium. The reaction mixture is then acidified, and the desired product is extracted using organic solvents such as ethers or alcohols. The crude product is purified by distillation .
Chemical Reactions Analysis
Types of Reactions: Thiodiglycolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form dithis compound.
Reduction: this compound acts as a reducing agent, especially at higher pH levels.
Substitution: this compound can react with alkyl halides to form thioethers.
Major Products:
Dithis compound: Formed through the oxidation of this compound.
Thioethers: Formed through substitution reactions with alkyl halides.
Scientific Research Applications
Thiodiglycolic acid has a wide range of applications in scientific research and industry:
Analytical Reagent: It is used as an analytical reagent for the detection of metals such as copper, lead, mercury, and silver.
Cosmetics Industry: Employed as an antioxidant and reducing agent in cosmetic formulations.
Chemical Synthesis: Used in the production of various organic compounds, including 1,4-oxathiane-2,6-dione.
Environmental Monitoring: this compound is used in the detection of vinyl chloride monomer exposure in humans.
Comparison with Similar Compounds
Thioglycolic Acid (Mercaptoacetic Acid): Similar in structure but contains a single carboxylic acid group.
Dithiodiglycolic Acid: An oxidation product of this compound, containing a disulfide bond.
Thiodiacetic Acid: The parent compound of this compound, containing two carboxylic acid groups and a sulfur atom.
Uniqueness: this compound is unique due to its dual carboxylic acid groups and sulfur atom, which confer distinct chemical properties and reactivity. Its ability to form complexes with metals and act as a reducing agent makes it valuable in various industrial and scientific applications .
Properties
IUPAC Name |
2-(carboxymethylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZICZIVKIMRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051432 | |
Record name | Thiodiglycolic acid | |
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Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid | |
Record name | Thiodiglycolic acid | |
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Record name | Thiodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C | |
Record name | THIODIGLYCOLIC ACID | |
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Record name | Thiodiacetic acid | |
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Color/Form |
Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals | |
CAS No. |
123-93-3 | |
Record name | Thiodiglycolic acid | |
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Record name | Thiodiglycollic acid | |
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Record name | Thiodiglycolic acid | |
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Record name | Thiodi(acetic acid) | |
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Record name | THIODIGLYCOLIC ACID | |
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Record name | THIODIGLYCOLIC ACID | |
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Record name | Thiodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
129 °C | |
Record name | THIODIGLYCOLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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